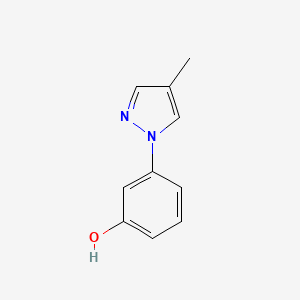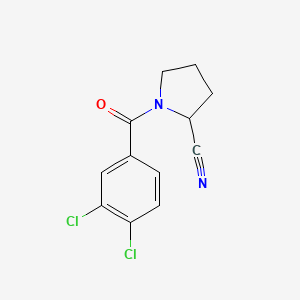
3-(4-methyl-1H-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of pyrazole and phenol, and its synthesis method involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. MPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its ability to interact with ROS and undergo a redox reaction, resulting in the production of a fluorescent product. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a stable radical intermediate that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit a wide range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways in cells. 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments include its high sensitivity and selectivity for ROS, as well as its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 3-(4-methyl-1H-pyrazol-1-yl)phenol, including its potential toxicity at high concentrations and the need for specialized equipment to detect its fluorescent signal.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(4-methyl-1H-pyrazol-1-yl)phenol. One area of interest is the development of new fluorescent probes based on the structure of 3-(4-methyl-1H-pyrazol-1-yl)phenol, with improved sensitivity and selectivity for ROS. Another area of research is the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Finally, there is also interest in studying the potential toxic effects of 3-(4-methyl-1H-pyrazol-1-yl)phenol at high concentrations, in order to better understand its safety profile for use in research and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or chromatography. The yield of 3-(4-methyl-1H-pyrazol-1-yl)phenol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases such as cancer and neurodegenerative disorders. 3-(4-methyl-1H-pyrazol-1-yl)phenol has been found to exhibit high sensitivity and selectivity for ROS, making it a valuable tool for researchers in this field.
Eigenschaften
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)

![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)
